molecular formula C9H8N2O2 B15071132 5-Hydroxy-3-methylquinoxalin-2(1H)-one

5-Hydroxy-3-methylquinoxalin-2(1H)-one

Cat. No.: B15071132
M. Wt: 176.17 g/mol
InChI Key: IEKDOASSQDQYQM-UHFFFAOYSA-N
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Description

5-Hydroxy-3-methylquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-methylquinoxalin-2(1H)-one typically involves the condensation of appropriate o-phenylenediamine derivatives with 1,2-dicarbonyl compounds. The reaction is usually carried out under acidic or basic conditions, often using catalysts to improve yield and selectivity.

Industrial Production Methods

Industrial production methods may involve optimized synthetic routes that ensure high yield and purity. These methods often include continuous flow reactions, use of advanced catalysts, and stringent control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring, modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized quinoxalines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-methylquinoxalin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a similar core structure.

    2-Methylquinoxaline: A derivative with a methyl group at the 2-position.

    5-Hydroxyquinoxaline: A derivative with a hydroxyl group at the 5-position.

Uniqueness

5-Hydroxy-3-methylquinoxalin-2(1H)-one is unique due to the presence of both hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may confer distinct properties compared to other quinoxaline derivatives.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

5-hydroxy-3-methyl-1H-quinoxalin-2-one

InChI

InChI=1S/C9H8N2O2/c1-5-9(13)11-6-3-2-4-7(12)8(6)10-5/h2-4,12H,1H3,(H,11,13)

InChI Key

IEKDOASSQDQYQM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2O)NC1=O

Origin of Product

United States

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